Dimethylthiocarbamoyl chloride (CAS 16420-13-6) is a reactive organosulfur compound primarily used as an electrophilic agent for introducing the N,N-dimethylthiocarbamoyl moiety onto nucleophiles like alcohols, phenols, and amines. Appearing as a low-melting yellow solid, it is a key intermediate in the synthesis of pesticides, rubber vulcanization accelerators, and pharmaceuticals. Its utility is defined by its role in forming stable thiocarbamate intermediates, which are essential for applications such as the Newman-Kwart rearrangement for producing thiophenols.
Substituting Dimethylthiocarbamoyl chloride is often inefficient or hazardous. Using thiophosgene, a classic thiocarbonylating agent, introduces significant handling risks due to its high toxicity and volatility, necessitating specialized process controls not required for this solid reagent. The seemingly minor change to an N,N-diethyl analog can have practical consequences; intermediates derived from the dimethyl compound often crystallize more readily, simplifying purification and improving process efficiency. Furthermore, attempting to synthesize the compound via routes analogous to its diethyl counterpart fails, as the high melting point (~150 °C) of its precursor, tetramethylthiuram disulfide, makes the established solvent-free chlorination process unviable, creating a distinct manufacturing constraint.
In the Newman-Kwart rearrangement, a critical route for converting phenols to thiophenols, the choice of N,N-dialkylthiocarbamoyl chloride directly impacts processability. Intermediates formed from Dimethylthiocarbamoyl chloride (O-aryl N,N-dimethylthiocarbamates) exhibit a significant advantage over other analogs, such as N,N-diethylthiocarbamates, as they tend to crystallize more easily. This property allows for simpler and more efficient purification of the key intermediate prior to the high-temperature rearrangement step.
| Evidence Dimension | Ease of Intermediate Purification |
| Target Compound Data | Forms intermediates that tend to crystallize easily |
| Comparator Or Baseline | Other N,N-dialkylthiocarbamates (e.g., diethyl) |
| Quantified Difference | Qualitatively simpler purification |
| Conditions | Synthesis of O-aryl thiocarbamate intermediates for the Newman-Kwart rearrangement |
Easier crystallization reduces the need for chromatographic purification, lowering solvent usage, time, and cost in multi-step syntheses.
The standard solvent-free industrial synthesis of N,N-diethylthiocarbamoyl chloride involves chlorinating molten tetraethylthiuram disulfide. A patent discloses that this established process is not applicable for producing Dimethylthiocarbamoyl chloride due to the prohibitively high melting point of its own precursor, tetramethylthiuram disulfide (~150 °C). This fundamental difference in thermal properties necessitates a different manufacturing approach, often making the direct procurement of Dimethylthiocarbamoyl chloride more practical than attempting an analogous in-house synthesis.
| Evidence Dimension | Melting Point of Disulfide Precursor |
| Target Compound Data | Tetramethylthiuram disulfide melts at ~150 °C |
| Comparator Or Baseline | Tetraethylthiuram disulfide (precursor to diethyl analog) melts at ~70 °C |
| Quantified Difference | ~80 °C higher melting point |
| Conditions | Solvent-free chlorination for thiocarbamoyl chloride synthesis |
This thermal property difference makes the established, efficient solvent-free synthesis route for the diethyl analog unfeasible for the dimethyl compound, influencing make-versus-buy decisions.
Dimethylthiocarbamoyl chloride serves as a highly efficient precursor for thiuram-type molecules used as rubber vulcanization accelerators. In a patented procedure, the reaction of Dimethylthiocarbamoyl chloride with sodium dimethyldithiocarbamate directly produces tetramethylthiuram monosulfide. The reported yield for this conversion is approximately 92%, demonstrating a clean and high-throughput route to a key industrial chemical.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | ~92% Yield |
| Comparator Or Baseline | General synthetic transformations requiring high efficiency |
| Quantified Difference | High conversion rate |
| Conditions | Synthesis of tetramethylthiuram monosulfide from sodium dimethyldithiocarbamate |
High-yield reactions are critical for industrial procurement as they maximize raw material conversion, minimize waste, and reduce the cost of downstream purification.
For introducing a thiocarbonyl group, Dimethylthiocarbamoyl chloride offers a significant safety and handling advantage over the traditional reagent, thiophosgene. Dimethylthiocarbamoyl chloride is a low-melting solid (m.p. 39-43 °C), making it less volatile and easier to handle under standard laboratory conditions. In contrast, thiophosgene is a highly toxic and irritating liquid that requires stringent engineering controls and personal protective equipment to manage inhalation and contact hazards.
| Evidence Dimension | Physical State & Primary Hazard |
| Target Compound Data | Low-melting solid; corrosive |
| Comparator Or Baseline | Thiophosgene: Red liquid; highly toxic by inhalation, severe irritant |
| Quantified Difference | Significant reduction in volatility and acute inhalation toxicity |
| Conditions | Standard laboratory or industrial chemical handling |
Choosing this reagent over thiophosgene reduces risks, simplifies safety protocols, and lowers the cost associated with specialized handling equipment and operator training.
This compound is the right choice for multi-step syntheses involving the Newman-Kwart rearrangement, especially when avoiding column chromatography is a priority. Its tendency to form crystalline O-aryl thiocarbamate intermediates allows for purification by simple recrystallization, streamlining the overall workflow.
In industrial settings, this reagent is ideal for the synthesis of tetramethylthiuram monosulfide and related rubber chemicals. Its use in reactions with dithiocarbamate salts leads to high product yields (~92%), maximizing material throughput and economic viability.
When a non-polar, stable protecting group for alcohols is required, this reagent is a primary candidate. The resulting dimethylthiocarbamate (DMTC) group is resistant to a wide range of common reagents, including metal hydrides, organolithiums, Grignard reagents, and strong bases, providing orthogonal stability in complex synthetic routes.
This reagent is the preferred choice in process designs where the extreme toxicity and volatility of thiophosgene are unacceptable. Its solid form and comparatively lower hazard profile allow for the introduction of the C=S group with reduced engineering controls and safety risks.
Corrosive;Irritant